1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound with the CAS Number: 2375270-79-2 . It has a molecular weight of 440.59 . The IUPAC name for this compound is 1,3-bis (4- (2-methoxyphenyl)piperazin-1-yl)propan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H36N4O3/c1-31-24-9-5-3-7-22 (24)28-15-11-26 (12-16-28)19-21 (30)20-27-13-17-29 (18-14-27)23-8-4-6-10-25 (23)32-2/h3-10,21,30H,11-20H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Alpha1-Adrenergic Receptor Antagonism
This compound has shown potential as an antagonist for alpha1-adrenergic receptors. These receptors are significant targets for treating various neurological conditions, including Alzheimer’s disease. The compound’s affinity for these receptors could lead to the development of new treatments for neurodegenerative and psychiatric conditions .
Cardiac Hypertrophy and Heart Failure Treatment
Due to its interaction with adrenergic receptors, this compound may be useful in treating cardiac hypertrophy and congestive heart failure. By modulating receptor activity, it could offer a new approach to managing these heart conditions .
Hypertension and Angina Management
The compound’s ability to act on alpha1-adrenergic receptors also suggests applications in managing hypertension and angina pectoris. Its receptor affinity could be leveraged to develop medications that help control blood pressure and chest pain associated with these conditions .
Prostate Hyperplasia Therapy
Alpha1-adrenergic receptors play a role in the contraction of smooth muscles in the lower urinary tract and prostate. As such, this compound could be investigated for its therapeutic potential in treating benign prostate hyperplasia by relaxing these muscles .
Anaphylaxis and Asthma
The compound’s receptor antagonism properties might be beneficial in treating anaphylaxis and asthma, where controlling the response of alpha1-adrenergic receptors is crucial in managing these allergic and respiratory conditions .
Hyperthyroidism Treatment
Hyperthyroidism, characterized by an overactive thyroid gland, could potentially be managed by compounds like EN300-7436840 due to their effects on adrenergic receptors, which are implicated in the disease’s symptomatology .
Analytical Studies in Drug Formulation
EN300-7436840 is used in analytical studies during the commercial production of drugs like Ranolazine. It plays a role in quality control and toxicity studies, which are essential for drug safety and efficacy .
Chemical Synthesis and Modification
The compound is utilized in chemical synthesis, where it serves as a building block for creating more complex molecules. Its structure allows for functionalization, which is a critical step in developing new pharmacologically active agents .
Wirkmechanismus
Target of Action
The primary targets of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
Alpha1-adrenergic receptors, the targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound might influence the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds . .
Result of Action
Given its target, the alpha1-adrenergic receptors, it can be inferred that the compound might have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Eigenschaften
IUPAC Name |
1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIDBJSDFDLNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.